2',7'-Dichlorofluorescein

Catalog No.
S563724
CAS No.
76-54-0
M.F
C20H10Cl2O5
M. Wt
401.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',7'-Dichlorofluorescein

CAS Number

76-54-0

Product Name

2',7'-Dichlorofluorescein

IUPAC Name

2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C20H10Cl2O5

Molecular Weight

401.2 g/mol

InChI

InChI=1S/C20H10Cl2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H

InChI Key

VFNKZQNIXUFLBC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl

Synonyms

2’,7’-Dichlorofluorescein; 2’,7’-Dichlorofluoresceine; D and C Orange 25; D and C Orange No. 25; Dichlorofluorescein; Fluorescein 27; Fluorescein 548

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl

Biological Applications

Field: Biology

Application Summary: DCF is of paramount importance in biological fields, particularly in reactive oxygen species (ROS) formation reactions . It has been employed as a reactant in ROS formation reactions in biological applications .

Methods of Application: DCF is used in oxidative stress and cell spreading measurement . It has been extensively explored to analyze oxidative, respiratory burst, secretory peroxidase, and multidrug resistance-associated proteins (MRPs) .

Results or Outcomes: The use of DCF in these applications has led to significant advancements in understanding cellular processes and disease mechanisms .

Analytical Applications

Field: Analytical Chemistry

Application Summary: DCF has been widely investigated for detecting/quantification of H2O2, glucose, lipid, cholesterol, other hydroperoxides, and polycationic protamine .

Methods of Application: DCF is used in various analytical methods for the detection and quantification of these substances .

Results or Outcomes: The use of DCF in these applications has improved the accuracy and efficiency of these analytical methods .

Industrial Applications

Field: Industrial Chemistry

Application Summary: DCF has shown potential in the manufacture of dye-sensitized solar cells and Schottky barrier devices .

Methods of Application: DCF is used as a component in the manufacture of these devices .

Results or Outcomes: The use of DCF in these applications has opened up new avenues for its industrial applications .

Biolabeling Applications

Field: Biochemistry

Application Summary: DCF has shown immense potential in biolabeling .

Methods of Application: DCF is used in various biolabeling techniques .

Results or Outcomes: The use of DCF in these applications has improved the effectiveness of biolabeling techniques .

Cancer Imaging Applications

Field: Medical Imaging

Application Summary: DCF has been applied in cancer imaging .

Methods of Application: DCF is used in various imaging techniques to detect cancer .

Results or Outcomes: The use of DCF in these applications has improved the accuracy and efficiency of cancer detection .

Drug Delivery Applications

Field: Pharmacology

Application Summary: DCF has shown potential in drug delivery .

Methods of Application: DCF is used in various drug delivery systems .

Results or Outcomes: The use of DCF in these applications has improved the effectiveness of drug delivery systems .

Origin and Significance
  • Analytical Chemistry: DCF is a versatile indicator in titrimetric analysis, particularly the Fajans method for argentometry (silver ion determination) due to its ability to form a colored precipitate with silver ions.
  • Cellular Studies: DCF plays a role in assessing cellular antioxidant activity. In its non-fluorescent form, it can be taken up by cells. When the cell encounters reactive oxygen species (ROS), DCF gets oxidized to a fluorescent form (2',7'-dichlorofluorescein diacetate), allowing researchers to measure the level of oxidative stress within the cell.

Molecular Structure Analysis

DCF shares the core structure of fluorescein with a fused aromatic ring system and carboxylic acid groups. However, it has two chlorine atoms replacing hydrogen atoms at the 2' and 7' positions. This substitution impacts the compound's properties compared to fluorescein [].

Key Features:

  • Aromatic rings: The presence of fused aromatic rings allows DCF to absorb light at specific wavelengths, making it a useful fluorescent dye [].
  • Chlorine substitution: The chlorine atoms contribute to the molecule's overall hydrophobicity, influencing its solubility and interaction with biological membranes [].
  • Carboxylic acid groups: These groups contribute to the molecule's water solubility to some extent [].

Chemical Reactions Analysis

Synthesis

The specific synthesis route for DCF might involve variations, but it generally involves the condensation of resorcinol with a chlorinated precursor, followed by further chemical modifications []. Due to the proprietary nature of some methods, detailed reaction schemes might not be publicly available.

Decomposition

Information on the thermal decomposition pathway of DCF is limited in publicly available sources.

Other Relevant Reactions:

  • Reaction with silver ions (Ag+): DCF forms a white precipitate of silver chloride (AgCl) in the Fajans method for argentometry.

Balanced Chemical Equation (Fajans method):

Cl- (from DCF) + Ag+ -> AgCl (s) (white precipitate)


Physical And Chemical Properties Analysis

  • Appearance: Orange to red-brown powder [].
  • Molecular Formula: C20H10Cl2O5 [].
  • Molecular Weight: 401.20 g/mol [].
  • Melting Point: Decomposes around 280°C (literature value) [].
  • Boiling Point: No data available, likely decomposes before boiling.
  • Solubility:
    • Soluble in some alcohols (e.g., ethanol) [].
    • Limited solubility in water [].
  • Stability: Relatively stable under normal storage conditions [].
Cellular Studies

As mentioned earlier, DCF acts as a probe for cellular ROS. In its non-fluorescent form, it can enter cells. When ROS oxidizes DCF, it becomes fluorescent (2',7'-dichlorofluorescein diacetate). This fluorescence allows researchers to quantify the level of oxidative stress within the cell. The specific mechanism of the oxidation reaction by ROS depends on the type of ROS involved.

DCF should be handled with care following standard laboratory safety protocols. While detailed toxicity data might be limited, some general safety considerations include:

  • Potential irritation: DCF may cause skin and eye irritation upon contact [].
  • Dust inhalation hazard: Inhalation of DCF dust should be avoided as it can irritate the respiratory tract [].
  • Proper handling: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling DCF [].

XLogP3

4.7

UNII

56NQM5UZT1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76-54-0

Wikipedia

2',7'-dichlorofluorescein

General Manufacturing Information

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',7'-dichloro-3',6'-dihydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types